molecular formula C7H13N B14054237 1-Allylpyrrolidine CAS No. 24420-11-9

1-Allylpyrrolidine

Cat. No.: B14054237
CAS No.: 24420-11-9
M. Wt: 111.18 g/mol
InChI Key: YZBVIYJNUQVTTQ-UHFFFAOYSA-N
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Description

1-Allylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are known for their significant role in medicinal chemistry and organic synthesis due to their unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylpyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors where pyrrolidine and allyl bromide are continuously fed into the reactor along with a base. The reaction mixture is then subjected to distillation to purify the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Allylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Allylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: this compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

1-Allylpyrrolidine can be compared with other similar compounds such as:

    Pyrrolidine: The parent compound without the allyl group.

    N-Methylpyrrolidine: A derivative with a methyl group instead of an allyl group.

    Pyrrolidinone: An oxidized form of pyrrolidine.

Uniqueness: this compound is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The allyl group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Conclusion

1-Allylpyrrolidine is a valuable compound in the fields of chemistry, biology, medicine, and industry Its unique structure and reactivity make it an important intermediate for the synthesis of various complex molecules

Properties

IUPAC Name

1-prop-2-enylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-5-8-6-3-4-7-8/h2H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBVIYJNUQVTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339755
Record name Pyrrolidine, 1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24420-11-9
Record name Pyrrolidine, 1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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